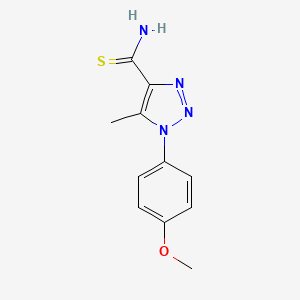

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,2,3-triazole ring imparts significant stability and biological activity to the molecule, making it a valuable target for synthetic and medicinal chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide typically involves the cycloaddition reaction of azides and alkynes, a process known as “click chemistry.” This method is favored due to its high yield and simplicity. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. For instance, the reaction of 4-methoxyphenyl azide with methyl propiolate in the presence of copper(I) iodide and sodium ascorbate in a mixture of water and ethanol yields the desired triazole compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbothioamide Group

The thioamide group exhibits nucleophilic character, enabling reactions with electrophiles such as α-halo carbonyl compounds. For example:

-

Reaction with ethyl 2-chloro-3-oxobutanoate : Forms heterocyclic thiazole derivatives via cyclocondensation (Scheme 1) .

Mechanism :

-

Deprotonation of the thioamide nitrogen under basic conditions.

-

Nucleophilic attack on the α-carbon of the chloro ketone.

-

Cyclization to form a thiazole ring.

Example Product :

Ethyl 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate (Yield: 77%) .

Condensation with Carbonyl Compounds

The carbothioamide group reacts with aldehydes or ketones to form thiosemicarbazones or hydrazone derivatives.

-

Reaction with 2-acetylbenzofuran : Produces (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide (Yield: 86%) .

Conditions :

-

Reflux in ethanol with catalytic HCl.

-

Crystallization from DMF.

Structural Confirmation :

Hydrogen Bonding and Supramolecular Interactions

The carbothioamide group participates in hydrogen bonding, influencing crystal packing and stability :

| Interaction Type | Bond Length (Å) | Angle (°) | Partner Group |

|---|---|---|---|

| N–H···S (intramolecular) | 3.506 | 138.7 | Sulfur atom |

| N–H···N (intermolecular) | 3.117 | 162.1 | Triazole nitrogen |

These interactions enhance solubility in polar solvents and stabilize intermediates during reactions .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole ring can undergo ring-opening or rearrangements. For example:

Comparison with Carboxamide Analogs

Replacing the thioamide (-C(=S)NH₂) with a carboxamide (-C(=O)NH₂) alters reactivity:

| Property | Carbothioamide | Carboxamide |

|---|---|---|

| Nucleophilicity | Higher (soft base) | Lower |

| Hydrogen Bond Acceptor | Sulfur (weak) | Oxygen (strong) |

| Reaction with α-halo ketones | Forms thiazoles | Forms oxazoles (not observed) |

Stability and Reactivity Trends

-

pH Sensitivity : Stable under acidic conditions but prone to hydrolysis in strongly basic media.

-

Thermal Stability : Decomposes above 250°C without melting .

Unresolved Challenges

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)-1H-indole: Shares the 4-methoxyphenyl group but has an indole ring instead of a triazole ring.

1-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring.

1-(4-Methoxyphenyl)-1H-benzimidazole: Contains a benzimidazole ring.

Uniqueness: 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is unique due to the presence of the 1,2,3-triazole ring, which imparts significant stability and biological activity. This makes it distinct from other similar compounds that may not exhibit the same level of activity or stability .

Biologische Aktivität

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Structural Characteristics

The molecular formula of this compound is . The compound features a triazole ring which is known for its pharmacological potential. The structure can be represented in various forms including SMILES and InChI formats:

- SMILES : CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O

- InChI : InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, a recent study reported the synthesis of related triazole derivatives through reactions involving hydrazides and carbonyl compounds under acidic conditions, yielding high purity and yield percentages .

Anti-inflammatory Activity

Research has demonstrated that derivatives of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole exhibit significant anti-inflammatory properties. A study showed that certain synthesized compounds exhibited anti-inflammatory activity comparable to indomethacin and celecoxib, with inhibition rates ranging from 38% to 115% relative to these standards . The most potent compounds showed IC50 values for COX enzymes (COX-1 and COX-2) in the range of 39.8 to 68.2 μM.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For instance, a series of triazole derivatives were tested against different cancer cell lines, revealing significant antiproliferative effects. One compound demonstrated an IC50 value of 1.1 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve inhibition of thymidylate synthase and subsequent disruption of DNA synthesis.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored. Some compounds within this class have shown promising results against common pathogens such as E. coli and S. aureus, indicating their potential as antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole derivatives:

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-5-methyltriazole-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7-10(11(12)17)13-14-15(7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H2,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTKGLZKODOCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601176266 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239753-95-7 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239753-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.